Quinacrine dihydrochloride

Overview

Description

Quinacrine dihydrochloride (C₂₃H₃₂Cl₃N₃O; MW = 472.88 Da) is a heterocyclic acridine derivative and the dihydrochloride salt of quinacrine, first synthesized as an antimalarial agent (Atabrine®) . It is clinically used for malaria prophylaxis, giardiasis, tapeworm infections, autoimmune disorders (e.g., lupus), and cancer-related pleural effusions . Mechanistically, it inhibits phospholipase A2 (PLA2), monoamine oxidases (MAO-A/B), NF-κB, and acetylcholinesterase receptors (AChR), while activating p53-mediated apoptosis .

However, its stability is pH-dependent, with degradation products including N-deethyl and O-demethyl derivatives .

Mechanism of Action

Target of Action

Quinacrine dihydrochloride, an acridine derivative, primarily targets deoxyribonucleic acid (DNA) . It also inhibits phospholipase A2 and voltage-dependent sodium channels . These targets play crucial roles in cellular metabolism, signal transduction, and ion transport .

Mode of Action

Quinacrine binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . Fluorescence studies suggest that the outer membranes may be involved . Quinacrine also inhibits succinate oxidation and interferes with electron transport .

Biochemical Pathways

Quinacrine affects multiple biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, quinacrine suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase . It also impacts the NF-κB, p53, and AKT pathways , which are involved in cell signaling, apoptosis, and cell cycle regulation .

Pharmacokinetics

It is known that the compound is used in cell biological experiments , suggesting that it can be absorbed and distributed in biological systems

Result of Action

Quinacrine’s action results in the inhibition of certain metabolic processes and signal transduction pathways . It interferes with the parasite’s metabolism, which is crucial for its survival . In addition, it has potential antineoplastic activities, affecting multiple key signaling pathways implicated in the malignant progression of numerous cancer types .

Biochemical Analysis

Biochemical Properties

Quinacrine dihydrochloride interacts with various biomolecules. It binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . It also inhibits succinate oxidation and interferes with electron transport .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It appears to interfere with the parasite’s metabolism . It has been used as an antimalarial drug and as an antibiotic . It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .

Molecular Mechanism

It binds to DNA by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA . This compound does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action . Fluorescence studies using Giardia suggest that the outer membranes may be involved .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Biological Activity

Quinacrine dihydrochloride, an acridine derivative, has a diverse range of biological activities and applications. Initially used as an antimalarial agent, its utility has expanded into various fields including microbiology, immunology, and cancer research. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects through multiple mechanisms:

- DNA Intercalation : Quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs. This interaction inhibits transcription and translation processes, affecting cellular functions .

- Phospholipase A2 Inhibition : It acts as a non-specific inhibitor of phospholipase A2 (PLA2), which plays a crucial role in the metabolism of phospholipids and signaling pathways in cells . This inhibition can modulate inflammatory responses and cellular signaling.

- Cholinesterase Inhibition : Quinacrine also inhibits cholinesterase activity, which is significant in neurobiology and pharmacology .

- Antimicrobial Activity : The compound demonstrates activity against various pathogens, including protozoa such as Giardia lamblia. Its mechanism against these parasites may involve disruption of metabolic processes rather than direct DNA binding .

Antimicrobial Properties

This compound has been utilized in treating infections caused by protozoa and helminths. Its effectiveness against Giardia lamblia has been well-documented, showcasing its role in gastrointestinal infections.

Anti-inflammatory Effects

Research indicates that quinacrine can influence inflammatory pathways by inhibiting PLA2 activity. This property has implications for conditions like lupus erythematosus where inflammation plays a central role .

Cancer Research

Recent studies have explored the potential of quinacrine in cancer therapy. Its ability to modulate immune responses and inhibit specific cellular pathways makes it a candidate for further investigation in oncological contexts. For instance, quinacrine's impact on adenovirus replication suggests potential antiviral applications that could be leveraged in cancer treatment settings where viral infections complicate therapy .

Case Studies and Research Findings

- Inhibition of Adenovirus : A study investigated the effects of quinacrine on human adenovirus (HAdV). The findings suggested that quinacrine could inhibit multiple stages of the HAdV lifecycle, providing a basis for its potential use as an antiviral agent .

- Phospholipid Metabolism : Research demonstrated that quinacrine affects phosphatidylethanolamine contents in helminth larvae membranes, impacting their viability and infectivity. This highlights its role in modulating host-parasite interactions through lipid metabolism .

- Immunological Effects : Quinacrine's modulation of immune responses has been documented in various studies, indicating its potential to influence both innate and adaptive immunity, particularly through its effects on macrophage activation and cytokine production .

Data Summary

The following table summarizes key biological activities and research findings related to this compound:

Scientific Research Applications

Antiparasitic Applications

Quinacrine was initially developed as an antimalarial drug but has also been effective against other parasitic infections:

- Giardiasis Treatment : Quinacrine dihydrochloride is used to treat giardiasis, a diarrheal disease caused by the Giardia lamblia parasite. Its efficacy in this application is well-documented, providing a useful alternative in cases where standard treatments fail .

- Anthelmintic Use : It has been employed as an anthelmintic to combat various helminth infections, showcasing its versatility in treating parasitic diseases .

Oncology Research

Recent studies have highlighted quinacrine's potential in cancer therapy:

- Cytotoxicity Enhancement : Quinacrine has been shown to enhance the cytotoxic effects of cisplatin in cancer cell lines. This combination therapy may improve treatment outcomes for patients with certain types of cancer .

- Mechanisms of Action : Research indicates that quinacrine exhibits antineoplastic properties by interfering with cellular processes such as apoptosis and autophagy. Its ability to inhibit phospholipase A2 further contributes to its anticancer effects .

Cell Biology Applications

This compound serves as a valuable tool in cell biology research:

- Phospholipase A2 Inhibition : It is widely utilized as a non-specific inhibitor of phospholipase A2, which plays a crucial role in various cellular signaling pathways. This application aids researchers in studying lipid metabolism and related cellular functions .

- Fluorescent Staining : Quinacrine is employed for staining cellular components, particularly in the visualization of DNA and RNA within cells. Its fluorescent properties allow for detailed imaging in microscopy studies .

Reproductive Health

Quinacrine has been investigated for its role in reproductive health:

- Non-Surgical Sterilization : Formulated into pellets for intrauterine use, quinacrine has been explored as a method for non-surgical sterilization in women. Studies indicate that it can induce scarring and blockage of the fallopian tubes, although safety concerns have been raised regarding its use .

Stability and Toxicity Studies

Understanding the stability and potential toxicity of this compound is essential for its safe application:

- Stability Profile : Recent studies have characterized the stability of this compound under various conditions, identifying several degradation products that may pose toxicity risks. These findings emphasize the importance of monitoring impurities during formulation development .

- Toxicity Assessment : Evaluations of the toxicity associated with quinacrine and its degradants reveal potential risks that must be considered when using this compound in therapeutic contexts .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Antiparasitic | Giardiasis treatment | Effective alternative therapy |

| Anthelmintic | Broad-spectrum antiparasitic activity | |

| Oncology | Cytotoxicity enhancement | Enhances cisplatin efficacy |

| Antineoplastic mechanisms | Inhibits apoptosis/autophagy | |

| Cell Biology | Phospholipase A2 inhibition | Important tool for lipid metabolism studies |

| Fluorescent staining | Useful for DNA/RNA visualization | |

| Reproductive Health | Non-surgical sterilization | Induces tubal blockage; safety concerns noted |

| Stability & Toxicity | Stability studies | Identified degradation products with toxicity |

Chemical Reactions Analysis

Acid-Base Reactivity

Quinacrine dihydrochloride acts as a weak acid due to its amine hydrochloride structure, reacting with bases to form salts. Key observations include:

- Neutralization with Bases : Reacts with sodium hydroxide (NaOH) to liberate free base quinacrine, forming aqueous sodium salts of phenol and HCl .

- pH Sensitivity : A 1% aqueous solution has a pH of ~4.5 , making it prone to hydrolysis under alkaline conditions.

Table 1: Acid-Base Reactions

| Reaction Conditions | Products | Citation |

|---|---|---|

| NaOH + H₂O treatment | Quinacrine free base, Na phenate, NaCl |

Thermal Decomposition

Heating this compound leads to decomposition with hazardous byproducts:

- Primary Products : Emits toxic fumes (e.g., Cl⁻, NOₓ) when heated above 250°C .

- Degradation Pathways :

Table 2: Thermal Degradation Products

| Temperature Range (°C) | Major Degradants | Toxicity Risk |

|---|---|---|

| 100–130 | N-Deethyl-quinacrine | Moderate |

| >250 | Cl⁻, NOₓ, acridines | High |

Photolytic Degradation

Exposure to UV/visible light induces structural changes:

- O-Demethylation : Cleavage of methoxy groups yields demethylated derivatives .

- Aromatic Amine Cleavage : Breaks acridine rings, forming smaller aromatic fragments .

Table 3: Photolytic Degradation Pathways

| Light Exposure | Degradants | Fluorescence Impact |

|---|---|---|

| UV (436 nm) | O-Demethyl-quinacrine | Reduced emission at 525 nm |

| Visible | Acridine fragments | Loss of intercalation capacity |

Enzyme Interactions

This compound interacts with metabolic enzymes:

- CYP3A4/5 Substrate : Inhibitors (e.g., ketoconazole) increase quinacrine toxicity by reducing metabolism .

- CYP2E1 Inhibition : Blocks ethanol metabolism, potentiating hepatotoxicity .

Table 4: Enzymatic Interactions

| Enzyme | Interaction Type | Clinical Impact |

|---|---|---|

| CYP3A4/5 | Competitive inhibition | Altered drug efficacy/toxicity |

| CYP2E1 | Non-competitive inhibition | Ethanol metabolism disruption |

Q & A

Q. Basic: What are the primary molecular mechanisms by which quinacrine dihydrochloride exerts its antineoplastic effects?

Answer: this compound inhibits nuclear factor-kappaB (NF-κB) transcription, reducing the expression of antiapoptotic proteins while restoring p53-dependent apoptotic pathways. This dual mechanism destabilizes tumor cell survival, particularly in acute myeloid leukemia (AML) cells, where it demonstrates a mean IC50 of 2.30 μM . For validation, researchers should employ Western blotting for NF-κB/p53 pathway markers and apoptosis assays (e.g., Annexin V staining).

Q. Basic: What standardized protocols exist for preparing this compound solutions in cell-based assays?

Answer: Dissolve this compound in saline (e.g., 63.3 mM stock) or DMSO (10 mM stock for in vitro use). Filter sterilize using 0.2 μm syringe filters to remove particulates. For cell viability assays, dilute to working concentrations (1–10 μM) in culture media, accounting for solvent cytotoxicity via vehicle-only controls .

Q. Advanced: How can researchers address stability challenges when working with this compound in long-term studies?

Answer: Stability is pH- and humidity-sensitive. Use high-performance liquid chromatography (HPLC) to monitor degradation products (e.g., quinacrine lactam) under accelerated storage conditions (40°C/75% RH). Store lyophilized powder at -20°C in desiccators and prepare fresh solutions for critical experiments. Long-term stability studies should follow ICH guidelines .

Q. Advanced: What methodological considerations are critical when interpreting fluorescence-based assays involving this compound?

Answer: Quinacrine’s intrinsic fluorescence (λex/em = 440/500 nm) may interfere with fluorometric readouts. To mitigate:

- Use quenching controls (e.g., parallel assays with non-fluorescent analogs).

- Validate findings with orthogonal techniques (e.g., LC-MS for metabolite tracking).

- Avoid overlapping fluorophores in multiplex assays .

Q. Advanced: How can researchers reconcile discrepancies in reported IC50 values across AML cell lines?

Answer: Variability arises from cell-specific factors (e.g., p53 mutation status) and assay conditions (e.g., exposure duration, serum content). Standardize protocols using:

- Clinically relevant AML patient-derived cells.

- Consistent serum-free incubation periods (24–48 hours).

- Cross-validation with ATP-based viability assays (e.g., CellTiter-Glo) .

Q. Advanced: What strategies optimize this compound delivery in in vivo models for CNS-targeted research?

Answer: Overcome blood-brain barrier limitations by:

- Co-administering P-glycoprotein inhibitors (e.g., cyclosporin A).

- Using pharmacokinetic modeling (Vc/Fas ratios) to adjust dosing intervals.

- Validating brain tissue concentrations via LC-MS/MS .

Q. Basic: What physicochemical properties of this compound are critical for experimental design?

Answer: Key properties include:

- LogP (6.85): Indicates high lipophilicity, necessitating solubility enhancers (e.g., cyclodextrins) for aqueous assays.

- Stability: Degrades under UV light; use amber vials for storage.

- Melting point (249–251°C): Confirms compound purity via differential scanning calorimetry .

Q. Advanced: How to validate quinacrine’s dual role as a PLA2 inhibitor and cholinergic receptor antagonist in complex systems?

Answer: Employ selective pharmacological inhibitors (e.g., pyrrophenone for PLA2) and receptor-binding assays (e.g., radiolabeled α-bungarotoxin competition). Use CRISPR-edited cell lines (e.g., PLA2-knockout) to isolate mechanisms. Cross-reference with fluorescence quenching in cholinergic receptor conformational studies .

Comparison with Similar Compounds

Quinacrine belongs to the aminocridine family, sharing structural and functional similarities with acridine derivatives. Below is a comparative analysis:

Key Differentiators:

Therapeutic Scope: Quinacrine has the broadest clinical applications, spanning antiparasitic, anti-inflammatory, and oncological uses . Unique to quinacrine: Y-chromosome staining in cytogenetics and radiation dosimetry in polyvinyl chloride films .

Mechanistic Diversity :

- Quinacrine’s dual inhibition of PLA2 and MAO-A/B is absent in other acridines, which primarily act via DNA intercalation or topoisomerase inhibition .

Safety :

- Quinacrine shows lower mutagenicity compared to acriflavine and proflavine, which are potent DNA intercalators .

- Amsacrine’s cardiotoxicity limits its use, whereas quinacrine’s side effects (e.g., gastrointestinal distress) are generally manageable .

Table 2: Physicochemical and Pharmacokinetic Comparison

Research Findings and Clinical Implications

- Anticancer Potential: Quinacrine induces apoptosis in cancer cells by suppressing NF-κB and activating p53, outperforming acriflavine and proflavine in selectivity .

Properties

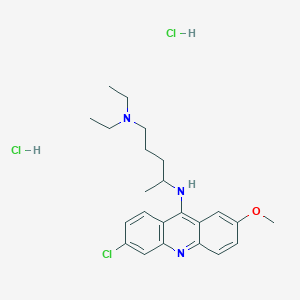

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKJTRJOBQGKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate) | |

| Record name | Mepacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022627 | |

| Record name | Atabrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L | |

| Record name | Quinacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Bright yellow crystals | |

CAS No. |

83-89-6 | |

| Record name | (±)-Quinacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atabrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0C805XYDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C | |

| Record name | Quinacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINACRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.